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Introduction

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family
of histone acetyltransferases (HATSs).[1][2] It acts as a competitive inhibitor with respect to
acetyl-CoA, effectively blocking the transfer of acetyl groups to histone and non-histone protein
substrates.[3] This inhibition of p300/CBP HAT activity leads to a global reduction in histone
acetylation, consequently altering chromatin structure and gene expression.[4] Due to its
critical role in regulating transcription, C646 has emerged as a valuable chemical probe for
studying the biological functions of p300/CBP and as a potential therapeutic agent in various
diseases, particularly cancer.[1][4] This in-depth technical guide provides a comprehensive
overview of the effects of C646 on histone acetylation, including quantitative data on its
inhibitory activity, detailed experimental protocols, and its impact on key signaling pathways.

Quantitative Data
Inhibitory Activity of C646

C646 exhibits high selectivity for p300/CBP over other HATs. The following table summarizes
its inhibitory potency.
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Target Enzyme

Inhibition Constant

(Ki)

IC50

Notes

p300

400 nM[1][4]

1.6 UM[5]

Competitive inhibitor
with respect to acetyl-
CoA.

PCAF

> 8-fold selectivity vs.
p300

Significantly less
potent against other
HATs.[1]

GCN5

> 8-fold selectivity vs.
p300

Significantly less
potent against other
HATs.[1]

MOz

> 8-fold selectivity vs.
p300

Significantly less
potent against other
HATs.[1]

HDAC1

No Inhibition

Exhibits off-target
effects at higher

concentrations.[2]

HDAC2

15+ 1 puM

Exhibits off-target
effects at higher

concentrations.[2]

HDAC3

25+ 5 M

Exhibits off-target
effects at higher

concentrations.[2]

HDAC6

7.0+ 1.0 uM

Exhibits off-target
effects at higher

concentrations.[2]

HDACS

11+ 1 pM

Exhibits off-target
effects at higher

concentrations.[2]

Effects of C646 on Histone Acetylation
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Treatment of cells with C646 leads to a dose-dependent decrease in the acetylation of specific
lysine residues on histone tails.

Histone ] C646
o Cell Line . Effect Reference
Modification Concentration
Global Histone Various Cancer
) ] 10-25 uM Reduced [4]
H3 Acetylation Cell Lines
Global Histone Various Cancer
) ) 25 uM Reduced [4]
H4 Acetylation Cell Lines
Increased
Goat Adipose- (counterintuitive,
H3K9 Acetylation  Derived Stem Not specified likely due to off- [3][6]
Cells target HDAC
inhibition)
Increased
(counterintuitive,
H3K18 RAW?264.7 ,
) 30 uM likely due to off- [2]
Acetylation Macrophages
target HDAC
inhibition)
Increased
(counterintuitive,
H3K23 RAW?264.7 _
) 30 uM likely due to off- [2]
Acetylation Macrophages
target HDAC
inhibition)

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay
(Radioactive Filter Binding Assay)

This protocol is adapted from standard radioactive HAT assay methodologies.

Materials:
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Recombinant p300 enzyme

Histone H3 or H4 peptide substrate

[3H]-Acetyl-CoA

C646 inhibitor

Assay Buffer: 50 mM Tris-HCI (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF
Stop Solution: 7.5 M Guanidine Hydrochloride, 100 mM Tris-HCI (pH 7.5)

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Procedure:

Prepare a reaction mixture containing assay buffer, histone peptide substrate, and
recombinant p300 enzyme.

Add C646 at various concentrations to the reaction mixture. Use DMSO as a vehicle control.
Initiate the reaction by adding [3H]-Acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding the stop solution.

Spot the reaction mixture onto the P81 phosphocellulose filter paper.

Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove
unincorporated [3H]-Acetyl-CoA.

Wash the filter paper once with acetone and let it air dry.

Place the filter paper in a scintillation vial with scintillation fluid.
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Measure the radioactivity using a scintillation counter. The amount of incorporated [3H]-acetyl
is proportional to the HAT activity.

Western Blot Analysis of Histone Acetylation

This protocol outlines the steps for histone extraction and subsequent western blot analysis to

assess changes in histone acetylation.

A. Histone Extraction (Acid Extraction Method):

Materials:

Cell culture treated with C646 or vehicle control

Phosphate-buffered saline (PBS)

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM
phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaNs

0.2 N Hydrochloric Acid (HCI)

Neutralization Buffer: 1 M Tris-HCI, pH 8.0

Procedure:

Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing to
lyse the cells.

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCI.
Incubate overnight at 4°C with rotation to extract histones.

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris.
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Transfer the supernatant containing the histones to a new tube and neutralize the acid by
adding the neutralization buffer.

Determine the protein concentration using a Bradford or BCA assay.

B. Western Blotting:

Materials:

Extracted histone samples

SDS-PAGE gels (15% or 4-20% gradient)

PVDF or nitrocellulose membrane (0.2 um pore size is recommended for small histone
proteins)

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone
H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Separate the histone proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
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¢ \Wash the membrane three times with TBST.

¢ Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

e \Wash the membrane three times with TBST.

o Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

» Quantify the band intensities and normalize the acetylated histone levels to the total histone
levels.

Signaling Pathways and Experimental Workflows
C646 Inhibition of the NF-kB Signaling Pathway

p300/CBP acts as a critical coactivator for the NF-kB transcription factor, p65 (RelA).
Acetylation of p65 by p300/CBP is essential for its full transcriptional activity. C646, by inhibiting
p300/CBP, prevents p65 acetylation and thereby suppresses the expression of NF-kB target
genes involved in inflammation and cell survival.
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Caption: C646 inhibits NF-kB signaling by blocking p300/CBP-mediated acetylation of p65.
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C646 Inhibition of the Androgen Receptor (AR) Signaling
Pathway

The androgen receptor (AR) is a key driver of prostate cancer progression. Its transcriptional
activity is enhanced by the coactivator function of p300/CBP, which involves the acetylation of
the AR protein. C646 can disrupt this process, leading to decreased AR-mediated gene
expression and reduced prostate cancer cell proliferation.
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Caption: C646 disrupts Androgen Receptor signaling by inhibiting p300/CBP-mediated
acetylation.

General Experimental Workflow for Studying C646
Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of C646.
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Caption: A typical experimental workflow for characterizing the effects of C646 on cultured
cells.

Conclusion

C646 is a cornerstone tool for elucidating the roles of p300/CBP in health and disease. Its
ability to selectively inhibit this family of HATs provides a powerful means to dissect the intricate
mechanisms of epigenetic regulation. The data and protocols presented in this guide offer a
solid foundation for researchers and drug development professionals to design and execute
experiments aimed at further understanding and harnessing the therapeutic potential of
p300/CBP inhibition. As research progresses, a deeper understanding of the nuanced effects of
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C646 on histone acetylation and gene expression will undoubtedly pave the way for novel
therapeutic strategies targeting a wide array of pathological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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